5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid
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Overview
Description
5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid is a complex organic compound with the molecular formula C12H11N3O6S . This compound is characterized by the presence of hydrazinyl, nitro, phenoxy, and sulfonic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydrazination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenoxy ring .
Scientific Research Applications
5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
5-Hydrazino-3-nitro-1,2,4-triazole: An energetic compound with similar hydrazinyl and nitro groups.
3-Nitro-4-phenoxy-5-aminosulfonic acid: Shares the phenoxy and sulfonic acid groups but differs in the position and type of substituents.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H11N3O6S |
---|---|
Molecular Weight |
325.30 g/mol |
IUPAC Name |
5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C12H11N3O6S/c13-14-8-6-10(15(16)17)12(11(7-8)22(18,19)20)21-9-4-2-1-3-5-9/h1-7,14H,13H2,(H,18,19,20) |
InChI Key |
IWGLAXGTDPOLJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)O)NN)[N+](=O)[O-] |
Origin of Product |
United States |
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